Tetramethyl N,N,O-Trimethyl Alendronate
Description
Properties
Molecular Formula |
C₁₁H₂₇NO₇P₂ |
|---|---|
Molecular Weight |
347.28 |
Synonyms |
Tetramethyl (4-(dimethylamino)-1-methoxybutane-1,1-diyl)bis(phosphonate) |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of Tetramethyl N,n,o Trimethyl Alendronate
Development of Efficient Synthetic Routes for Exhaustive Methylation of Alendronate's Phosphonate (B1237965) and Amine/Hydroxyl Moieties
The total synthesis of the fully methylated derivative involves a sequence of protection and methylation steps targeting the different functional groups of the alendronate backbone.
Esterification Methodologies for Phosphonate Groups
The first logical step in the synthesis is the esterification of the two phosphonic acid groups to form a tetramethyl phosphonate ester. This transformation is critical as it increases the molecule's lipophilicity and neutralizes the acidic protons, which could interfere with subsequent methylation steps. frontiersin.org
Several methods are available for the esterification of phosphonic acids:
Diazomethane: This reagent is highly effective for converting phosphonic acids to their methyl esters. google.com However, its use is hampered by its extreme toxicity and explosive nature, making it unsuitable for large-scale synthesis. google.com
Trimethylsilyldiazomethane (TMSD): A safer alternative to diazomethane, TMSD can effectively alkylate the hydroxyls in phosphonic acid groups, reducing polarity and improving the mass response for analytical purposes. nih.gov
Trimethyl Orthoformate (TOF): This reagent can be used for the protection of phosphonic acid moieties to yield the corresponding methyl esters. unive.it One approach involves a three-step sequence: synthesis of a tetraethyl ester, deprotection of the ethyl groups using an aggressive reagent like TMSBr, and subsequent re-protection with TOF to obtain the tetramethyl ester. unive.it
A comparison of common phosphonate esterification strategies is presented below.
| Method | Reagent | Advantages | Disadvantages | Typical Yield |
| Diazomethane Methylation | Diazomethane (CH₂N₂) | High reactivity, clean conversion. | Extremely toxic, explosive, requires special handling. google.com | High |
| Silyl Diazomethane Methylation | Trimethylsilyldiazomethane (TMSCHN₂) | Safer than diazomethane, effective for alkylation. nih.gov | Still hazardous, can introduce by-products. nih.gov | Good to High |
| Orthoester Method | Trimethyl Orthoformate (TOF) | Suitable for multi-step synthesis, avoids highly toxic reagents. unive.it | May require harsh deprotection/re-protection steps, multi-step process reduces overall yield. unive.it | Moderate (overall) |
N-Methylation and O-Methylation Protocols for the Alendronate Backbone
With the phosphonate groups protected as tetramethyl esters, the next steps focus on the methylation of the primary amine and the tertiary hydroxyl group.
N-Methylation: The primary amino group (-NH₂) must be converted to a dimethylamino group (-N(CH₃)₂). The Eschweiler-Clarke reaction, which uses a mixture of formic acid and formaldehyde, is a classic and effective method for the exhaustive methylation of primary amines without affecting other functional groups like esters or tertiary alcohols.
O-Methylation: The methylation of the C1-hydroxyl group is arguably the most challenging step. The tertiary nature of this alcohol makes it sterically hindered and less reactive. Standard Williamson ether synthesis conditions, involving a strong base to deprotonate the alcohol followed by a methylating agent, are required. A common protocol would use a strong, non-nucleophilic base like sodium hydride (NaH) to form the alkoxide, followed by treatment with an electrophilic methyl source such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). Protecting the hydroxyl group is also a valuable strategy to prevent undesired rearrangements. acs.org
Challenges and Innovations in Achieving Selective and Comprehensive Methylation
The exhaustive methylation of alendronate is fraught with challenges that necessitate innovative synthetic strategies.
Reagent Compatibility: The conditions required for one transformation can adversely affect other functional groups. For instance, the strongly basic conditions for O-methylation could potentially hydrolyze the phosphonate esters. This necessitates a carefully planned reaction sequence, typically esterifying the phosphonates first, followed by N-methylation, and finally the more challenging O-methylation.
Steric Hindrance: As methylation proceeds, the molecule becomes increasingly crowded, which can slow down or prevent subsequent reactions, particularly the O-methylation of the sterically encumbered tertiary alcohol. unive.it
Side Reactions: The use of aggressive reagents, such as TMSBr for de-esterification, can lead to the formation of by-products through reactions with other parts of the molecule. unive.it
Purification: The intermediates and the final product are often difficult to purify, sometimes requiring specialized techniques like dialysis or reverse-phase chromatography. researchgate.netnih.gov
Innovations in this area focus on the development of milder, more selective reagents and the use of protective group strategies to temporarily mask reactive sites. acs.org Silicon-based protective groups have proven particularly useful in the synthesis of alendronate derivatives. acs.org
Exploration of Precursor Chemistry and Intermediate Compounds in the Synthesis of Tetramethyl N,N,O-Trimethyl Alendronate
The synthesis of the target molecule begins with alendronic acid. pharmgkb.org The pathway to the final exhaustively methylated product involves a series of stable, isolable intermediate compounds. The "classical" method for preparing the 1-hydroxy-1,1-bisphosphonate core of alendronate involves heating 4-aminobutanoic acid with a mixture of phosphorous acid and phosphorus trichloride. nih.gov
The key intermediates in the proposed synthetic route are outlined below.
| Intermediate Name | Structure Description | Synthetic Step |
| Alendronic Acid | (4-amino-1-hydroxybutylidene)bisphosphonic acid. acs.org | Starting Material |
| Tetramethyl Alendronate | Alendronic acid with both phosphonate groups esterified with methyl groups. | Phosphonate Esterification |
| N,N-Dimethyl Tetramethyl Alendronate | Tetramethyl alendronate with the primary amine converted to a dimethylamine. | N-Methylation |
| This compound | The final product, with all acidic protons replaced by methyl groups. | O-Methylation |
Mechanistic Investigations of Side Reactions and Rearrangements During Bisphosphonate Derivatization
The chemical manipulation of bisphosphonates, especially under harsh reaction conditions, can lead to unintended side reactions and molecular rearrangements.
Analysis of Phosphonate-Phosphate Rearrangements in Highly Esterified Bisphosphonates
A significant side reaction observed in the chemistry of 1-hydroxybisphosphonates is the phosphonate-phosphate rearrangement. This rearrangement is particularly relevant when attempting to derivatize the C1-hydroxyl group. The reaction is known to occur under basic conditions (pH > 8) or at elevated temperatures (60 °C and higher). acs.org
The mechanism involves the migration of an alkyl group from one of the phosphonate esters to the C1-hydroxyl oxygen, transforming the P-C-P (phosphonate) backbone into a P-O-P (phosphate) structure. This rearrangement poses a major obstacle for the direct conversion of N-protected alendronic acid to its tetraalkyl ester and underscores the importance of protecting the C1-hydroxyl group early in the synthesis to prevent this undesired outcome. acs.org The absence of a free hydroxyl group makes such intermediates extremely valuable as the rearrangement cannot take place. acs.org
Studies on Intramolecular O-to-N Acyl Transfer Phenomena
The O-to-N intramolecular acyl migration is a well-documented rearrangement in organic and peptide chemistry, proceeding under mild aqueous conditions. nih.gov This phenomenon involves the transfer of an acyl group from an oxygen atom to a nitrogen atom within the same molecule. In the context of this compound, this transfer would involve the migration of one of the methyl ester groups to the nitrogen atom of the alendronate backbone.
This type of acyl shift is known to occur through a five-membered ring intermediate. researchgate.net For this compound, the reaction would be initiated by the nucleophilic attack of the secondary amine on the carbonyl carbon of one of the phosphonate methyl esters. This process is often reversible and the equilibrium between the O-acylated and N-acylated isomers is influenced by factors such as pH and solvent. researchgate.netnih.gov
Research in peptide chemistry has leveraged this rearrangement for the synthesis of complex peptides where direct amide bond formation is challenging. nih.gov The strategy involves synthesizing a more soluble O-acyl isopeptide, which is then induced to undergo an O-to-N acyl shift to yield the desired peptide. nih.gov This principle can be applied to understand the potential for similar transformations in N,N,O-trimethylated alendronate derivatives.
Key Factors Influencing O-to-N Acyl Transfer:
| Factor | Influence on the Reaction |
| pH | The migration is typically favored under neutral to slightly basic conditions, which facilitate the deprotonation of the amine, increasing its nucleophilicity. researchgate.net |
| Solvent | Aqueous or protic solvents can facilitate the proton transfer steps involved in the formation and breakdown of the tetrahedral intermediate. |
| Steric Hindrance | The steric environment around the reacting centers can influence the rate and feasibility of the acyl transfer. |
| Electronic Effects | The electron-withdrawing nature of the phosphonate groups can impact the electrophilicity of the carbonyl carbon. |
While specific studies on this compound are not extensively documented, the principles of O-to-N acyl migration provide a theoretical framework for predicting its chemical behavior. nih.govnih.gov
Purification and Isolation Techniques for Complex Bisphosphonate Methyl Esters
The purification of complex bisphosphonate methyl esters like this compound presents significant challenges due to their polarity and potential for isomerization. A variety of chromatographic and other techniques are employed to isolate these compounds in high purity.
Common Purification Techniques:
Column Chromatography on Silica (B1680970) Gel: This is a standard technique for purifying organic compounds. For polar molecules like bisphosphonate esters, a polar eluent system, such as a gradient of methanol (B129727) in ethyl acetate (B1210297) or dichloromethane, is often necessary. nih.gov
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is particularly useful for purifying compounds that are highly polar and may interact strongly with silica gel. acs.org A common system for this is Sephadex LH-20 with a mobile phase like a methanol/dichloromethane mixture. acs.org
Distillation at Reduced Pressure: For thermally stable, volatile compounds, distillation can be an effective purification method to remove non-volatile impurities. unive.it
Crystallization: If the compound is a solid, crystallization from an appropriate solvent system can be a highly effective method for achieving high purity. uef.fi The choice of solvent is critical and often determined empirically.
Ion-Exchange Chromatography: Given the potential for the bisphosphonate moiety to carry a charge, ion-exchange chromatography can be a powerful tool for separation, particularly for removing charged impurities. acs.org
The selection of the most appropriate purification technique depends on the specific properties of the target compound and the nature of the impurities present in the crude reaction mixture. A combination of these techniques is often required to achieve the desired level of purity.
Comparison of Purification Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Silica Gel Chromatography | Adsorption | Widely applicable, good resolution for many compounds. | Can be problematic for very polar compounds, potential for sample decomposition on acidic silica. nih.gov |
| Size-Exclusion Chromatography | Separation by size | Mild conditions, suitable for polar and sensitive molecules. acs.org | Lower resolution compared to adsorption chromatography. |
| Distillation | Separation by boiling point | Effective for volatile compounds, scalable. unive.it | Not suitable for thermally labile or non-volatile compounds. |
| Crystallization | Differential solubility | Can yield very pure material, scalable. | Requires the compound to be a stable solid, finding a suitable solvent can be challenging. uef.fi |
| Ion-Exchange Chromatography | Electrostatic interactions | Highly selective for charged molecules. acs.org | Limited to compounds that can be charged. |
Chemical Behavior and Stability of Tetramethyl N,n,o Trimethyl Alendronate
Hydrolytic Stability Profiling of Tetramethyl N,N,O-Trimethyl Alendronate in Mimetic Biological Environments In Vitro
The stability of the ester and amide functionalities in this compound is critical to its potential action as a prodrug. Its hydrolysis would be the initial step in releasing a more polar, active form of the parent compound.
The hydrolytic stability of the methyl phosphonate (B1237965) ester groups is highly dependent on the pH of the surrounding medium. Ester hydrolysis can be catalyzed by both acid and base.
Acidic Conditions (e.g., gastric fluid, pH 1-3): In highly acidic environments, the phosphonate esters are expected to be relatively stable. Protonation of the phosphoryl oxygen would be required to activate the phosphorus atom for nucleophilic attack by water, a process that is generally slow for phosphonate esters compared to carboxylate esters.
Neutral Conditions (e.g., plasma, pH 7.4): At physiological pH, the rate of uncatalyzed hydrolysis is expected to be slow. The primary degradation pathway would likely be hydroxide-ion-catalyzed hydrolysis, although the concentration of hydroxide (B78521) ions is low.
Basic Conditions (e.g., intestinal fluid, pH > 8): Under basic conditions, the rate of hydrolysis is expected to increase significantly. The hydroxide ion is a potent nucleophile that can directly attack the electrophilic phosphorus atom of the methyl phosphonate ester, leading to the displacement of a methoxide (B1231860) ion.
The kinetics of hydrolysis for a series of homologous esters often show a relationship with the steric bulk of the alkyl group. nih.gov For Tetramethyl Alendronate, the small size of the methyl groups minimizes steric hindrance, potentially allowing for a faster rate of hydrolysis compared to bulkier esters under basic conditions. nih.gov
Table 1: Predicted pH-Dependent Hydrolytic Half-Life of Phosphonate Esters This table presents hypothetical data based on general chemical principles for ester hydrolysis.
| pH Condition | Representative pH | Predicted Relative Half-Life (t½) | Predominant Mechanism |
| Strongly Acidic | 1.2 | Long | Slow, uncatalyzed hydrolysis |
| Neutral | 7.4 | Moderate to Long | Slow, uncatalyzed hydrolysis |
| Mildly Basic | 8.5 | Short | Base-catalyzed hydrolysis |
In biological systems, enzymatic catalysis is the primary driver of ester prodrug activation. researchgate.net Carboxylesterases (CES), which are abundant in the liver, plasma, and intestine, are key enzymes responsible for hydrolyzing a wide variety of ester-containing drugs. researchgate.net
The methyl phosphonate esters of this compound would be substrates for these esterases. The rate of enzymatic hydrolysis can be influenced by the specific isoform of the esterase and the steric and electronic properties of the substrate. researchgate.net The small methyl groups are generally favored by many esterases, suggesting that enzymatic cleavage could be efficient. nih.gov
The N,N-dimethylamino group is not a hydrolyzable moiety. However, the presence of this tertiary amine, along with the O-methyl group, increases the molecule's lipophilicity, which may affect its partitioning into the active site of metabolic enzymes.
Table 2: Susceptibility of Functional Groups to Enzymatic Hydrolysis This table is a qualitative assessment based on known enzyme activities.
| Functional Group | Enzyme Class | Predicted Susceptibility | Product of Hydrolysis |
| Methyl Phosphonate Ester | Esterases | High | Phosphonic Acid |
| N,N-Dimethylamino | - | Not Susceptible | - |
| C-O-Methyl Ether | - | Not Susceptible | - |
Elucidation of Degradation Pathways and Identification of Degradation Products of this compound
Beyond simple hydrolysis of the ester groups, bisphosphonates can undergo more complex degradation. A significant pathway identified for some bisphosphonate esters is the cleavage of the P-C-P backbone. nih.gov
For a trimethyl ester of etidronate, a related bisphosphonate, degradation under mild basic conditions was observed to cleave the P-C bond, yielding dimethyl phosphite (B83602) and an acetylphosphonate. nih.gov This suggests that this compound could potentially undergo a similar P-C-P bond cleavage. The driving force for such a reaction is the entropically favored formation of multiple charged molecules from a single precursor. nih.gov
Therefore, the potential degradation products could include:
Partially hydrolyzed alendronate esters (trimethyl, dimethyl, monomethyl esters).
Fully hydrolyzed N,N,O-trimethyl alendronic acid.
Products of P-C-P bond cleavage, such as dimethyl phosphite and a methylated amino-butyryl phosphonate derivative.
Impact of Extensive Methylation on the Conformational Stability and Intramolecular Interactions of the Alendronate Scaffold
The parent alendronic acid has a flexible backbone and can adopt various conformations. Its structure is stabilized by an intramolecular hydrogen bond between the 1-hydroxyl group and the amine.
The extensive methylation in this compound dramatically alters this landscape:
Loss of Hydrogen Bonding: The methylation of the 1-hydroxyl group and the primary amine to a tertiary amine eliminates the possibility of this key intramolecular hydrogen bond. This loss may increase the conformational flexibility of the carbon backbone.
Steric Interactions: The introduction of multiple methyl groups creates new steric interactions. The N,N-dimethyl groups and the O-methyl group will have specific spatial requirements that influence the preferred conformation of the molecule, likely favoring a more extended structure to minimize steric clash.
These conformational changes can affect how the molecule interacts with the active sites of metabolizing enzymes and potential transporter proteins.
Comparative Analysis of Stability with Other Alkyl-Esterified Bisphosphonates
The stability of alkyl-esterified bisphosphonates is inversely related to the reactivity of the ester group. When comparing the tetramethyl ester of alendronate to other tetra-alkyl esters (e.g., tetraethyl, tetrapropyl), certain trends can be predicted based on established chemical principles. nih.gov
Hydrolytic Stability: In chemical hydrolysis, methyl esters are often more reactive than ethyl or propyl esters due to reduced steric hindrance at the reaction center. nih.gov Therefore, Tetramethyl Alendronate would be expected to hydrolyze more rapidly than its tetraethyl counterpart under identical basic conditions.
Enzymatic Stability: Plasma stability is often inversely proportional to the size of the alkoxy group. nih.gov Studies on other classes of esters have shown that methyl esters can have higher metabolic stability in plasma compared to ethyl or propyl esters, though this is highly dependent on the specific enzymes involved. nih.gov However, for other systems, a larger alkyl group can decrease the rate of hydrolysis.
It is also critical to consider that tetraalkyl 1-hydroxy-1,1-bisphosphonates have been reported to be unstable, readily rearranging to a 1-phosphonate-1-phosphate byproduct. researchgate.net This rearrangement does not allow for the regeneration of the parent bisphosphonate upon hydrolysis and represents a critical instability pathway for fully esterified alendronate. researchgate.net The P,P'-diesters and triesters of related bisphosphonates were found to be more stable against this rearrangement but were also too stable against enzymatic hydrolysis to act as effective prodrugs. researchgate.net
Research on this compound Remains Limited
The available information is limited to basic chemical identifiers. The compound is listed with the molecular formula C₁₁H₂₇NO₇P₂ and a molecular weight of 347.28. axios-research.com However, critical data regarding its in vitro binding characteristics, computational chemistry simulations, and interactions with biological targets are absent from the public domain.
Specifically, there is a lack of published studies on the following key research areas:
In Vitro Binding to Hydroxyapatite: No data on adsorption isotherms or binding affinity determinations could be located. Furthermore, research into the influence of the compound's specific methylation on surface interaction kinetics with biomineral analogs has not been found.
Computational Chemistry and Molecular Dynamics: There are no available molecular dynamics simulations or computational studies that predict the molecular conformation and stereochemical properties of this compound.
Biological Target Interactions: Docking studies with relevant biological targets, such as Farnesyl Diphosphate Synthase, have not been published. Similarly, analyses of the compound's interactions with model membrane systems to predict permeability are not available.
Due to the absence of this fundamental research, a detailed exploration of the molecular interactions and mechanistic research applications of this compound cannot be provided. Further investigation and publication in peer-reviewed scientific literature are required to elucidate the specific properties and potential applications of this compound.
Molecular Interactions and Mechanistic Research Applications of Tetramethyl N,n,o Trimethyl Alendronate
Studies on Cellular Uptake Mechanisms of Highly Modified Bisphosphonates in In Vitro Cell Models
Assessment of Passive Diffusion across Artificial and Cell Membranes
There are no available studies that have assessed the passive diffusion of Tetramethyl N,N,O-Trimethyl Alendronate across artificial or cellular membranes. The degree of methylation on the alendronate backbone would likely alter its physicochemical properties, such as lipophilicity and charge distribution, which are key determinants of passive diffusion. However, without experimental data, any discussion on its membrane permeability remains speculative.
Exploration of Potential Transporter-Mediated Uptake Pathways
No research has been published identifying or exploring potential transporter proteins that may mediate the uptake of this compound into cells. While parent bisphosphonates are known to interact with certain transporters, it is unknown if the extensive methylation of this derivative would alter these interactions or lead to recognition by different transporters.
Probing the Epigenetic Modulation Capabilities of Bisphosphonate Derivatives In Vitro
Effects on DNA Methylation Patterns in Cultured Cell Lines
There is a lack of scientific literature investigating the effects of this compound on DNA methylation patterns in any cultured cell lines. Studies on other bisphosphonates have suggested a potential link to changes in DNA methylation, but no such data exists for this specific compound. nih.govunito.itjpionline.orgnih.govmdpi.com
Role of Methylation Status of the Bisphosphonate in Inducing Epigenetic Changes
The role of the methylation status of a bisphosphonate in its capacity to induce epigenetic changes is an area that has not been explored, as evidenced by the absence of research on this compound. The presence of multiple methyl groups on this molecule makes it a unique candidate for such studies, but as of now, no research has been undertaken to investigate this. nih.govunito.itjpionline.orgnih.govmdpi.com
Analytical Methodologies for Characterization and Quantification of Tetramethyl N,n,o Trimethyl Alendronate
Spectroscopic Techniques for Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of Tetramethyl N,N,O-Trimethyl Alendronate. By observing the magnetic properties of atomic nuclei, detailed information about the molecular structure can be obtained.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their neighboring environments. For this compound, specific chemical shifts would be expected for the methyl groups attached to the phosphonate (B1237965) esters, the N,N-dimethylamino group, the O-methyl group, and the protons of the butyl chain. The integration of the peaks would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.
¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would be indicative of the electronic environment of each carbon, for instance, distinguishing between the carbons of the butyl chain, the methyl groups of the esters, and the N- and O-methyl groups.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds like bisphosphonates. A characteristic signal, or set of signals, would be expected for the two phosphonate groups in this compound. The chemical shift of the ³¹P nucleus is highly sensitive to the nature of the substituents on the phosphorus atom, and thus the methylation of the phosphonic acid groups would result in a distinct shift compared to the parent alendronic acid. For instance, in a related alendronate derivative, the formation of a dimethyl α-ketophosphonate intermediate was monitored by ³¹P{¹H} NMR analysis. rsc.org
While specific spectral data for this compound is not publicly available, data from closely related structures, such as tetramethyl (4-azido-1-((tert-butyldimethylsilyl)oxy)-butylidene)-1,1-bisphosphonate, can provide expected ranges for chemical shifts. rsc.org
Interactive Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.7 | d | P-O-CH₃ |
| ¹H | ~3.3 | s | C-O-CH₃ |
| ¹H | ~2.3 | s | N-(CH₃)₂ |
| ¹H | ~1.5-2.0 | m | Butyl chain protons |
| ¹³C | ~52 | q | P-O-CH₃ |
| ¹³C | ~58 | q | C-O-CH₃ |
| ¹³C | ~45 | q | N-(CH₃)₂ |
| ¹³C | ~20-40 | t | Butyl chain carbons |
| ³¹P | ~20-30 | s | (CH₃O)₂P(O)- |
Note: The predicted NMR data is based on general chemical shift ranges for similar functional groups and should be confirmed with experimental data.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS would be employed to confirm the molecular weight and to obtain structural information through analysis of its fragmentation pattern. The nominal molecular weight of this compound is 347.28 g/mol , a value that can be precisely confirmed using high-resolution mass spectrometry.
Under electron impact (EI) or electrospray ionization (ESI), the molecule would be expected to fragment in a predictable manner, yielding ions that correspond to the loss of methyl groups, methoxy (B1213986) groups, or cleavage of the butyl chain. This fragmentation pattern serves as a molecular fingerprint to confirm the identity of the compound. For instance, LC-MS/MS methods have been developed for the parent compound, alendronate, which involve derivatization to enhance ionization and fragmentation for sensitive detection. nih.gov
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. In the IR spectrum of this compound, characteristic absorption bands would be expected for:
P=O stretching: A strong absorption band typically in the region of 1250-1300 cm⁻¹.
P-O-C stretching: Strong absorptions in the fingerprint region, typically around 1030-1050 cm⁻¹.
C-N stretching: A medium absorption band around 1000-1250 cm⁻¹.
C-H stretching and bending: Absorptions from the alkyl chains and methyl groups in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.
The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) would confirm the complete methylation of the phosphonic acid and hydroxyl groups present in the parent alendronic acid.
Chromatographic Methods for Purity Assessment and Quantitative Analysis in Research Samples
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in research samples.
HPLC is a primary tool for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds. The analysis of the parent compound, alendronic acid, by HPLC is challenging due to its high polarity and lack of a UV chromophore, often necessitating derivatization. researchgate.netnih.gov However, the fully methylated derivative, this compound, is significantly less polar and may be amenable to analysis by reversed-phase HPLC without derivatization.
A typical HPLC method development for this compound would involve:
Column Selection: A C18 or C8 reversed-phase column would be a suitable starting point.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve good peak shape and resolution.
Detection: Given the lack of a strong chromophore, detection could be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). sielc.com
Interactive Table: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD or Mass Spectrometer (ESI+) |
| Injection Volume | 10 µL |
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While the parent alendronic acid is not suitable for direct GC analysis, its fully methylated derivative, this compound, is expected to be more volatile and potentially amenable to GC analysis, likely with mass spectrometric detection (GC-MS).
Method development for GC analysis would focus on:
Column Selection: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) would likely be effective.
Temperature Program: A programmed temperature gradient would be necessary to ensure the elution of the compound without decomposition.
Injector and Detector Temperatures: These would be optimized to ensure efficient vaporization and detection.
The use of GC-MS would provide both retention time data for quantification and mass spectral data for confirmation of identity.
Methodologies for Monitoring Chemical Transformations and Degradation in Experimental Settings
The stability of "this compound" is a critical parameter in experimental settings, as its ester and N-methylated functionalities are susceptible to chemical transformations, primarily hydrolysis. Monitoring these transformations and identifying degradation products requires robust stability-indicating analytical methods. Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, heat, oxidation, and photolysis, are instrumental in understanding its degradation pathways.
Several analytical techniques are pivotal for this purpose:
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC coupled with a suitable detector (e.g., UV, Evaporative Light Scattering Detector, or Mass Spectrometry), is the cornerstone for monitoring the degradation of "this compound." A stability-indicating HPLC method would be developed to separate the parent compound from its potential degradation products. The rate of degradation can be quantified by monitoring the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradants over time.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for the identification of degradation products. By coupling the separation power of LC with the mass-analyzing capability of MS, it is possible to determine the molecular weights of the compounds eluting from the column. Fragmentation analysis (MS/MS) can further provide structural information about the degradants. For instance, the hydrolysis of the phosphate ester bonds would result in a predictable decrease in molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are powerful tools for the structural elucidation of degradation products. ³¹P NMR is particularly informative for compounds like "this compound" as it can directly probe the chemical environment of the phosphorus atoms. Changes in the chemical shifts can indicate hydrolysis of the phosphonate esters or other structural rearrangements. For example, the hydrolysis of a methyl ester from the phosphonate group would lead to a significant upfield shift in the ³¹P NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of specific functional groups or the appearance of new ones. For example, the hydrolysis of the ester groups would lead to a decrease in the C-O stretching vibration and the appearance of a broad O-H stretching band from the resulting phosphonic acid.
Hypothetical Degradation Profile under Acidic Conditions
To illustrate the application of these methodologies, a hypothetical forced degradation study of "this compound" under acidic conditions (0.1 M HCl at 60°C) could yield the data presented in the interactive table below. The degradation would be monitored by HPLC-UV.
| Time (hours) | This compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0 | 100 | 0 | 0 |
| 2 | 85.2 | 10.5 | 4.3 |
| 4 | 72.1 | 18.9 | 9.0 |
| 8 | 55.8 | 30.2 | 14.0 |
| 12 | 41.5 | 40.1 | 18.4 |
| 24 | 18.9 | 55.3 | 25.8 |
Degradation Product 1 could be the result of the hydrolysis of one methyl ester group, while Degradation Product 2 could represent the hydrolysis of two methyl ester groups, as would be confirmed by LC-MS analysis.
Application of Stable Isotope Labeling (e.g., this compound-d6) for Mechanistic Studies
Stable isotope labeling is a powerful technique to trace the fate of molecules and elucidate reaction mechanisms without altering the fundamental chemical properties of the compound. "this compound-d6," where six hydrogen atoms on the N,N-dimethyl and O-trimethyl groups are replaced with deuterium (B1214612), is an ideal candidate for such studies.
The primary application of this deuterated analog is as an internal standard in quantitative mass spectrometry-based assays. Because it is chemically identical to the unlabeled compound, it co-elutes in chromatography and experiences similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the non-labeled analyte. This ensures high accuracy and precision in quantifying "this compound" in complex matrices.
Beyond its use as an internal standard, "this compound-d6" can be instrumental in mechanistic studies, for example, in investigating the mechanism of enzymatic hydrolysis of the ester groups. By incubating a mixture of the labeled and unlabeled compound with an enzyme preparation (e.g., liver microsomes) and analyzing the products by LC-MS, one can gain insights into the reaction kinetics and potential kinetic isotope effects.
Exemplary Mechanistic Study Data
Consider a study investigating the demethylation of the N,N-dimethylamino group by a specific enzyme. A 1:1 mixture of "this compound" and "this compound-d3" (with deuterium on one of the N-methyl groups) is incubated with the enzyme. The formation of the N-demethylated metabolite is monitored over time by LC-MS.
| Time (minutes) | Unlabeled Metabolite (Peak Area) | d3-Labeled Metabolite (Peak Area) |
| 0 | 0 | 0 |
| 5 | 12,500 | 12,300 |
| 10 | 24,800 | 24,500 |
| 20 | 48,900 | 48,200 |
| 30 | 72,100 | 71,500 |
| 60 | 110,300 | 109,800 |
The near-identical formation rates of the labeled and unlabeled metabolites would suggest that the C-H bond cleavage is not the rate-determining step in this particular enzymatic reaction, providing valuable mechanistic information.
Future Directions and Advanced Research Perspectives for Alendronate Derivatives
Design and Synthesis of Novel Alendronate Analogs for Specific Research Probes
The synthesis of alendronate analogs is a key strategy for developing tools to probe biological systems. rsc.orgresearchgate.net By modifying the core alendronate structure, researchers can create molecules with tailored properties. The synthesis of Tetramethyl N,N,O-Trimethyl Alendronate, for instance, involves the complete esterification of the phosphonic acid groups and methylation of the hydroxyl and amino groups. This transformation from a polar, hydrophilic molecule to a more nonpolar, lipophilic one is critical for its use as a research probe.
Such derivatives can serve several purposes:
Negative Controls: Since methylation of the phosphonate (B1237965) groups is known to abolish bone-binding affinity and antiresorptive activity, this compound is an ideal negative control in experiments studying the biological effects of nitrogen-containing bisphosphonates. fabad.org.tr Its use can help researchers distinguish between effects caused by the core bisphosphonate structure and those dependent on the free phosphonate groups' interaction with bone mineral or enzymes.
Probing Cellular Uptake: The increased lipophilicity of the fully methylated derivative may alter its mechanism and rate of entry into cells. Studying its uptake in comparison to parent alendronate could provide valuable insights into the transport mechanisms of bisphosphonates across cell membranes, independent of bone surface interactions.
Precursors for Further Synthesis: The esterified phosphonate groups are more reactive in organic solvents than the free acids, making this compound a potential precursor for synthesizing more complex probes, such as those with fluorescent tags or other reporter groups attached to the main carbon backbone.
Integration of this compound in Advanced Drug Delivery System Research (e.g., polymeric complexes, nanoparticles, focusing on in vitro characterization)
Advanced drug delivery systems (DDS) are a major focus of pharmaceutical research, with nanoparticles, polymeric micelles, and liposomes being developed to improve drug targeting and bioavailability. mdpi.comnih.gov While alendronate itself is conjugated to polymers like mPEG-PLGA to create bone-targeting nano-micelles, the role of a non-bone-targeting derivative like this compound is fundamentally different. nih.gov
Instead of acting as a targeting agent, this methylated compound could be investigated as a model "payload" within a DDS. Its altered solubility and lack of strong ionic interactions would significantly change its behavior during formulation and release. Research in this area would focus on in vitro characterization to understand how a lipophilic bisphosphonate derivative interacts with carrier materials.
Table 2: Hypothetical In Vitro Characterization of a Nanoparticle System
This table outlines the typical parameters that would be measured when studying the incorporation of a compound like this compound into a polymeric nanoparticle system, compared to a system with the parent compound.
| Parameter | System: PLGA-Alendronate | System: PLGA-(this compound) | Rationale for Investigation |
| Particle Size (nm) | ~150-250 nm | Expected to be similar, but may vary based on drug-polymer interaction. | Size affects stability and biological uptake. nih.gov |
| Zeta Potential (mV) | Highly Negative | Near-Neutral or Slightly Positive | Reflects surface charge; the loss of free phosphonates and amine protonation site drastically alters charge. eijppr.com |
| Encapsulation Efficiency (%) | Variable, often moderate | Potentially higher due to better miscibility of the lipophilic derivative with the PLGA polymer matrix. | Measures how much compound is successfully loaded into the nanoparticles. |
| In Vitro Release Profile | Biphasic; initial burst followed by slow release. | Potentially faster, more uniform release due to weaker interactions with the polymer. | Assesses how the compound is released from the carrier over time in a simulated physiological environment. nih.gov |
The study of such systems would provide crucial data on how drug modification impacts the fundamental properties of nanoparticle formulations, guiding the design of carriers for other lipophilic small molecules. researchgate.net
Development of Chemo-Enzymatic Synthesis Approaches for Modified Bisphosphonates
Chemo-enzymatic synthesis combines the precision of biological catalysts (enzymes) with the versatility of traditional chemical reactions. nih.gov This approach is increasingly used for the complex synthesis of natural products and pharmaceuticals. worktribe.com While the synthesis of bisphosphonates has traditionally relied on methods like heating a carboxylic acid with phosphorous acid and phosphorus trichloride, there is potential for enzymatic integration. nih.gov
For modified bisphosphonates like this compound, a chemo-enzymatic strategy could offer significant advantages:
Regioselective Modification: Enzymes could potentially be used to selectively modify one of the phosphonate groups or the hydroxyl group, allowing for the creation of partially methylated derivatives that are difficult to produce through purely chemical means.
Greener Synthesis: Enzymatic reactions often occur in aqueous solutions under mild conditions, reducing the need for harsh solvents and high temperatures common in bisphosphonate synthesis. mdpi.com
Novel Analogs: Glycosynthases, for example, could be used to attach sugar moieties to the alendronate backbone, while other enzymes might catalyze the formation or hydrolysis of the phosphonate ester bonds. nih.gov
Exploring the substrate tolerance of enzymes like kinases, phosphatases, or methyltransferases with alendronate derivatives could lead to novel and efficient synthetic pathways for a wide range of modified bisphosphonates.
Exploration of this compound as a Building Block in Complex Molecular Architectures
Supramolecular chemistry involves the design of large, well-organized structures from smaller molecular building blocks held together by non-covalent interactions. mdpi.com Phosphonate esters have been investigated as components in such architectures. mdpi.com
This compound presents unique characteristics that make it an interesting candidate as a molecular building block:
Solubility: Its improved solubility in organic solvents compared to alendronic acid makes it more compatible with solution-phase synthesis of complex structures. mdpi.com
Defined Geometry: The molecule possesses a defined carbon backbone with functional groups (tertiary amine, phosphonate esters) at specific positions, which can be used to direct the assembly of larger structures.
Lack of Strong Chelation: The absence of free phosphonate groups prevents the strong, often insoluble coordination with metal ions that complicates the use of parent bisphosphonates in certain contexts. fabad.org.tr
Researchers could explore using this compound to create porous molecular frameworks, dendrimers, or as a component in metal-organic frameworks (MOFs) where the phosphonate oxygen atoms could still act as weak coordination sites. rsc.org Its integration could lead to materials with unique host-guest properties or tailored porosity.
Harnessing Insights from Methylated Derivatives for Broader Understanding of Bisphosphonate Chemical Reactivity and Biological Interactions
The study of methylated derivatives provides fundamental insights into the structure-activity relationships of the entire bisphosphonate class. The comparison between alendronate and this compound is particularly illuminating.
Bone Affinity: Research has clearly shown that the free phosphonic acid groups are essential for high-affinity binding to bone mineral (hydroxyapatite). fabad.org.tr Methylating these groups to form esters completely abrogates this affinity, confirming that the P-C-P backbone alone is insufficient for bone targeting.
Enzyme Inhibition: Nitrogen-containing bisphosphonates like alendronate are potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. bohrium.comresearchgate.net This inhibition is a primary mechanism of their therapeutic action. nih.gov The interaction with FPPS involves the phosphonate groups binding to magnesium ions in the active site. bohrium.com The fully methylated derivative, lacking these free phosphonate groups, would be expected to be a very poor inhibitor of FPPS. Comparing its biological effects to those of alendronate can help isolate FPPS-independent activities of bisphosphonates.
DNA Methylation: Some research has explored the downstream effects of bisphosphonate treatment on DNA methylation patterns in cells. nih.govunito.it While this is distinct from the chemical methylation of the drug itself, using a derivative like this compound could help clarify these complex biological processes. Because it enters cells without the potent FPPS-inhibiting effects, it could be used to study whether the core chemical structure has any direct or indirect influence on the cellular machinery that governs DNA methylation, independent of mevalonate pathway disruption. tulane.edu
By systematically studying how the stepwise and complete methylation of alendronate's functional groups alters its chemical and biological properties, researchers can build more accurate models of bisphosphonate action and design future derivatives with highly specific functions.
Q & A
Q. What molecular mechanisms underlie alendronate’s inhibition of bone resorption in osteoporosis models?
Alendronate inhibits farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway, disrupting protein prenylation (e.g., geranylgeranylation) required for osteoclast survival and function. This inhibition reduces osteoclast-mediated bone resorption . Additionally, alendronate/calcium complexes induce oxidative inactivation of protein-tyrosine phosphatases (PTPs) via catalytic cysteine sulfonation, impairing osteoclast signaling .
Q. How do researchers validate alendronate’s effects on bone mineral density (BMD) in preclinical models?
Preclinical studies often use ovariectomized rodent models to simulate postmenopausal osteoporosis. BMD is measured via dual-energy X-ray absorptiometry (DXA), while histomorphometry quantifies osteoblast/osteoclast activity. Mandibular cortical width and trabecular bone volume are common endpoints, with alendronate typically administered at 2.5–10 mg/kg doses .
Q. What biochemical assays confirm alendronate’s osteoclast inhibition?
Key assays include:
- Urinary N-telopeptide (NTX) measurement : Reflects bone resorption rates .
- Serum C-telopeptide (CTX) and bone-specific alkaline phosphatase (BSAP) : Monitor bone turnover .
- In vitro osteoclast cultures : Assess resorption pits on bone slices after alendronate exposure .
Advanced Research Questions
Q. What contradictions exist in clinical trial data on alendronate’s long-term fracture prevention efficacy?
The Fracture Intervention Trial Long-term Extension (FLEX) found no significant difference in nonvertebral fracture risk between patients continuing alendronate for 10 years vs. discontinuing after 5 years (RR: 1.00; 95% CI: 0.76–1.32). However, vertebral fracture risk remained lower in the continuation group (RR: 0.45; 95% CI: 0.24–0.85), suggesting patient stratification by baseline fracture risk is critical .
Q. How does alendronate encapsulation in chitosan nanoparticles (CS NPs) improve bioavailability?
Chitosan-based nanoparticles enhance alendronate solubility and mucosal adhesion. Key characterization methods include:
- Dynamic light scattering (DLS) : Measures particle size (e.g., 150–300 nm) and zeta potential (+25 to +35 mV) .
- Differential scanning calorimetry (DSC) : Confirms drug-polymer interactions by analyzing thermal stability shifts .
- In vitro release kinetics : Demonstrates pH-dependent sustained release in simulated gastrointestinal fluid .
Q. What evidence supports alendronate’s off-label use in complex regional pain syndrome (CRPS)?
A randomized trial (N=40) showed 40 mg/day oral alendronate reduced CRPS-related pain and edema by suppressing osteoclastic NTX excretion (p<0.001 vs. placebo). Improved joint mobility and pressure tolerance persisted for 20 weeks .
Methodological Challenges & Data Interpretation
Q. How do researchers resolve discrepancies in alendronate’s effects on fracture risk across demographic subgroups?
Meta-analyses must account for covariates like renal function, baseline BMD, and concomitant therapies. For example, alendronate reduced clinical fractures by 36% in women with femoral neck BMD >2.5 SD below normal but had no effect in those with higher BMD . Subgroup analyses using Poisson regression models are recommended .
Q. What histomorphometric findings suggest oversuppression of bone turnover during long-term alendronate therapy?
Biopsies from patients with atypical fractures showed absent double-tetracycline labeling (indicating no bone formation), reduced osteoblastic surface (≤1% vs. normal 2–5%), and low osteoclastic activity. These markers warrant dose adjustment or drug holidays .
Q. How do effervescent formulations of alendronate compare to conventional tablets in real-world adherence?
A 12-month study (N=360) found effervescent formulations improved persistence (81% vs. 69% at 12 months; p=0.009) and reduced gastrointestinal discontinuation rates (4% vs. 11%) due to faster dissolution and lower esophageal irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
